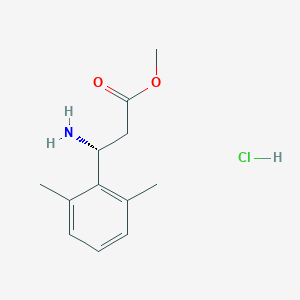
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of fungicides and other biologically active molecules. The compound’s structure includes a methyl ester group, an amino group, and a dimethylphenyl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method for preparing Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves the enantioselective resolution of its racemic mixture using immobilized enzymes. For instance, the esterase from Pseudochrobactrum asaccharolyticum can be immobilized on a macroporous acrylic anion resin (D3520) to achieve high enantioselectivity and conversion rates . The optimal reaction conditions include a temperature of 40°C and a pH of 8.0, with a substrate concentration of up to 0.35 M .
Industrial Production Methods
Industrial production often employs similar enzymatic resolution techniques due to their environmental benefits and high efficiency. The process can be scaled up by increasing the substrate concentration and using larger quantities of immobilized enzymes. For example, a scale-up resolution using 200 g/L substrate and 12.5 g immobilized esterase PAE07 achieved a conversion rate of 48.1% and a product enantiomeric excess (e.e.p) of 98% within 12 hours .
化学反応の分析
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
科学的研究の応用
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the manufacture of various agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active molecules. For example, in the case of Metalaxyl, the compound inhibits RNA synthesis in fungi by interfering with their nucleic acid metabolism . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis.
類似化合物との比較
Similar Compounds
Methyl ®-2-amino-3-(2,6-dimethylphenyl)propanoate: Another chiral intermediate used in similar applications.
2,6-Dimethylaniline: A key starting material for various anesthetics and anti-anginal drugs.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration, which is crucial for the enantioselective synthesis of biologically active compounds. Its high enantioselectivity and efficiency in enzymatic resolution make it a preferred choice in industrial applications.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H/t10-;/m1./s1 |
InChIキー |
IAJINPVKDBLGLK-HNCPQSOCSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
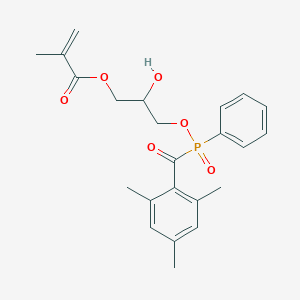
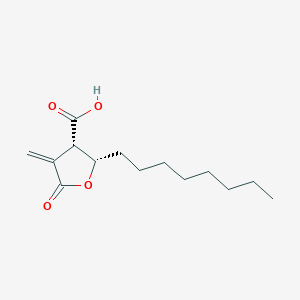

![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
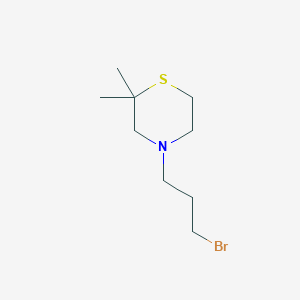
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
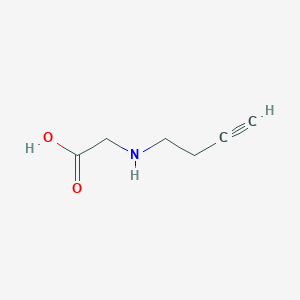

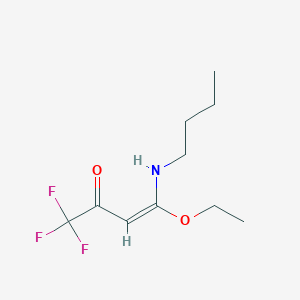

![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)

